6-Acetyl-2-isopropylnaphthalene 6-Acetyl-2-isopropylnaphthalene
Brand Name: Vulcanchem
CAS No.: 107208-69-5
VCID: VC0010466
InChI: InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3
SMILES: CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C
Molecular Formula: C15H16O
Molecular Weight: 212.29 g/mol

6-Acetyl-2-isopropylnaphthalene

CAS No.: 107208-69-5

VCID: VC0010466

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

6-Acetyl-2-isopropylnaphthalene - 107208-69-5

Description

6-Acetyl-2-isopropylnaphthalene is a chemical compound with the molecular weight of 212.28700 . While specific details regarding its density and boiling point are not readily available , the broader class of ketones, to which it belongs, are characterized by a carbonyl group bonded to two carbon atoms, making them versatile organic compounds .

A related compound, 2-Isopropylnaphthalene, shares a similar structure, with a molecular formula of C13H14 and a molecular weight of 170.250 . 2-Isopropylnaphthalene has a density of 1.0±0.1 g/cm3 and a boiling point of 268.2±0.0 °C at 760 mmHg . It is a clear, yellowish-brown liquid with a sweetish odor . When heated, it emits acrid smoke and irritating vapors . In the environment, 2-Isopropylnaphthalene can partition from water to organic matter in sediments and suspended solids, and volatilization from environmental waters can occur .

Naphthalene is another related compound, appearing as a white crystalline solid with a strong coal-tar odor . It is denser than water and insoluble in water . Naphthalene has various uses, including as a surface active agent, paint additive, and solvent . Toxicological profiles are available for naphthalene, providing information on its health effects .

CAS No. 107208-69-5
Product Name 6-Acetyl-2-isopropylnaphthalene
Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
IUPAC Name 1-(6-propan-2-ylnaphthalen-2-yl)ethanone
Standard InChI InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3
Standard InChIKey OLUWJUQTHLYMKJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C
Canonical SMILES CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C
PubChem Compound 13782719
Last Modified Sep 13 2023

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